Zearalanone carboxymethoxyl oxime

Immunoassay Mycotoxin Cross-Reactivity

Generic hapten substitution causes immunoassay variability and failure. ZEN-CMO provides a chemically defined, reproducible immunogen for anti-ZEN antibody generation: • Yields antibodies with only 5% cross-reactivity to α-zearalenol (vs. >77% in some commercial kits) • Enables controlled BSA conjugation with verified ratios (e.g., 3.1:1 by UV) • Validated feed detection at 200 µg/kg; assay sensitivity down to 10 ppb Ideal for labs developing in-house ELISA or superior monoclonal antibodies with group-specific ZEN detection.

Molecular Formula C20H27NO7
Molecular Weight 393.4 g/mol
Cat. No. B12379605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZearalanone carboxymethoxyl oxime
Molecular FormulaC20H27NO7
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC1CCCC(=NOCC(=O)O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
InChIInChI=1S/C20H27NO7/c1-13-6-5-9-15(21-27-12-18(24)25)8-4-2-3-7-14-10-16(22)11-17(23)19(14)20(26)28-13/h10-11,13,22-23H,2-9,12H2,1H3,(H,24,25)/b21-15-/t13-/m0/s1
InChIKeyOMKUZTYTLAMMHK-HJIPDZNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zearalanone Carboxymethoxyl Oxime (ZEN-CMO): Hapten Design, Procurement, and Immunoassay Development


Zearalanone carboxymethoxyl oxime (ZEN-CMO, CAS 102570-33-2, C20H27NO7) is a semi-synthetic hapten derivative of the mycotoxin zearalenone (ZEN). It is specifically designed and synthesized by introducing a carboxymethoxyl oxime (CMO) linker at the C6' carbonyl position of the zearalenone macrolide ring [1]. This structural modification is critical for its primary application: the generation of high-affinity, group-specific antibodies for the immunochemical detection of ZEN and its related metabolites. The CMO linker provides a reactive carboxyl group for covalent conjugation to carrier proteins (e.g., BSA, OVA, KLH) via active ester or carbodiimide methods, a prerequisite for eliciting a robust immune response against the small-molecule ZEN toxin [2]. Unlike the parent mycotoxin, ZEN-CMO itself is a research tool (RUO) and not a therapeutic agent, with its sole procurement value residing in its ability to produce defined immunoreagents with predictable and tunable cross-reactivity profiles .

Why Generic 'Zearalenone Antibody' or Alternative Hapten Procurement Leads to Assay Failure


Generic substitution of ZEN-CMO with alternative haptens (e.g., zearalenone-6'-oxime without the carboxymethyl linker, or ZEN directly conjugated via native hydroxyl groups) or the use of a pre-existing, commercial 'zearalenone antibody' without understanding its hapten origin is a primary cause of immunoassay performance variability and failure. The antibody's cross-reactivity profile, which dictates whether the assay detects only the parent ZEN or a broader group of metabolites (e.g., α-zearalenol, β-zearalenol, zearalanone), is fundamentally dictated by the hapten used for immunization [1]. For instance, antibodies raised against ZEN-CMO-BSA consistently demonstrate a defined, lower cross-reactivity to key metabolites like zearalanone (~12%) and α-zearalanol (~5%), a profile that is distinct from antibodies generated using other hapten designs [2]. In contrast, many commercial ELISA kits, which are often developed using proprietary or alternative haptens, exhibit widely divergent cross-reactivity values, with some showing high cross-reactivity to α-zearalenol (e.g., 77.59%) or β-zearalanol (e.g., 56.25%) [3]. This variability renders generic substitution without prior verification of the hapten-antibody pair a significant risk, leading to inaccurate quantification, overestimation of total ZEN equivalents due to unwanted cross-reactivity, or false negatives if the assay is too narrow [4].

Quantitative Evidence of ZEN-CMO Differentiation: Cross-Reactivity, Sensitivity, and Antibody Affinity Benchmarks


Defined and Lower Cross-Reactivity to Key Metabolites vs. Commercial ELISA Kits

Polyclonal antibodies generated using ZEN-CMO-BSA as the immunogen demonstrate a quantitatively distinct and lower cross-reactivity profile toward the major metabolites zearalanone and α-zearalanol, compared to antibodies used in some commercial ELISA kits [1]. This lower cross-reactivity is critical for accurately quantifying the parent ZEN toxin without overestimation from metabolites [2]. The specific values for ZEN-CMO-derived antibodies show cross-reactivities of 12% for zearalanone and 5% for α-zearalanol [3]. In contrast, a representative commercial Zearalenone ELISA kit (which may use a different hapten design) reports cross-reactivities of 100% for Zearalenone, but 77.59% for α-Zearalenol and 56.25% for β-Zearalanol, indicating a significantly broader and less specific detection profile for certain metabolites [4].

Immunoassay Mycotoxin Cross-Reactivity

Enhanced Monoclonal Antibody Affinity and Assay Sensitivity vs. Commercial Antibody

Monoclonal antibodies (mAbs) produced using a ZEN-CMO-BSA immunogen have been shown to possess superior binding affinity for ZEN compared to a commercially available anti-ZEN mAb [1]. This affinity difference translates into improved assay performance. The ZEN-CMO-derived mAb enabled a direct competitive ELISA (ZEN-coated ELISA) with a detection limit of 10 ppb and a quantitative range of 12.5 to 100 ppb [2]. While direct comparative IC50 values against the commercial mAb are not provided in the same study, the enhanced affinity is visually and functionally demonstrated [3]. Furthermore, the IC50 values for the four major metabolites (α-zearalenol, β-zearalenol, α-zearalanol, β-zearalanol) using this mAb were tightly clustered (108.1-130.3% relative to ZEN), demonstrating consistent group-specificity [4].

Monoclonal Antibody ELISA Affinity

Superior Sensitivity for Feed Analysis vs. Broader Immunoassay Formats

An enzyme immunoassay (EIA) developed using ZEN-CMO-gelatin conjugates and ZEN-CMO-BSA-derived polyclonal antibodies achieved a solution sensitivity of 1 ng/mL for zearalenone, enabling a detection threshold of 200 µg/kg in animal feed [1]. This level of sensitivity is critical for meeting regulatory and screening requirements. While many commercial ELISA kits for ZEN are available, their reported sensitivities vary widely. For example, one commercial ZEN ELISA kit lists a sensitivity of 0.054 ng/mL but a much narrower detection range of 0.010-0.266 ng/mL, which may not be suitable for all sample types or require extensive dilution [2]. The ZEN-CMO-based EIA's sensitivity of 1 ng/mL and established feed threshold of 200 µg/kg represent a validated, application-specific benchmark.

Feed Safety Immunoassay Sensitivity

Rational Hapten Design for Controlled Immunogenicity vs. Direct Toxin Conjugation

The design of ZEN-CMO with a C6' carboxymethoxyl oxime linker is a deliberate strategy to maximize immunogenicity and control antibody specificity, a feature absent in direct conjugation of zearalenone [1]. Direct conjugation via ZEN's native hydroxyl groups often yields poor immune responses or antibodies with undesired cross-reactivity. In contrast, ZEN-CMO enables controlled, high-efficiency conjugation. Studies have achieved defined hapten-to-carrier protein ratios, such as a ZEN-BSA conjugation ratio of 3.1:1, as confirmed by UV spectroscopy and SDS-PAGE [2]. This level of control and analytical validation is a direct consequence of the CMO linker chemistry and is a key differentiator for laboratories seeking reproducible immunogen preparation.

Hapten Design Immunogen Conjugation

Validated Application Scenarios for Zearalanone Carboxymethoxyl Oxime in Immunoassay Development and Food Safety


Development of High-Specificity ELISA for Zearalenone in Complex Feed Matrices

Procurement of ZEN-CMO is the essential first step for laboratories aiming to develop an in-house ELISA for zearalenone that exhibits minimal cross-reactivity with the key metabolite α-zearalenol. As evidenced, ZEN-CMO-derived antibodies demonstrate only 5% cross-reactivity with α-zearalenol, a significant advantage over some commercial kits with cross-reactivities exceeding 77% [1]. This ensures that the resulting assay quantifies the parent ZEN toxin with higher accuracy in complex samples like animal feed, where co-occurrence of metabolites is common. The validated feed detection threshold of 200 µg/kg provides a clear performance target [2].

Generation of High-Affinity Monoclonal Antibodies for Sensitive ZEN Detection

This hapten is the preferred starting material for core facilities and research groups seeking to produce superior monoclonal antibodies against ZEN. The use of ZEN-CMO-BSA as an immunogen has been directly shown to yield mAbs with higher binding affinity compared to a commercial benchmark [3]. This translates directly into the development of more sensitive immunoassays, with demonstrated detection limits as low as 10 ppb [4]. The resulting mAbs also display a desirable, group-specific cross-reactivity profile, making them versatile tools for screening ZEN and its structurally similar metabolites simultaneously.

Preparation of Controlled, Reproducible Hapten-Carrier Conjugates for Immunization

For researchers focused on immunogen design, ZEN-CMO offers a chemically defined and analytically trackable route for preparing conjugates. Unlike attempting direct conjugation of the toxin, the CMO linker facilitates a controlled reaction with a quantifiable outcome. Studies have successfully achieved and verified a ZEN-BSA conjugation ratio of 3.1:1 using UV spectroscopy [5]. This reproducibility is a critical procurement consideration for any project requiring multiple immunizations or where batch-to-batch consistency of the immunogen is paramount for reliable antibody generation.

Establishing a 'Gold Standard' Reference Assay for Zearalenone Metabolite Research

Due to the well-characterized and published cross-reactivity profile of antibodies raised against ZEN-CMO (e.g., 12% for zearalanone, 5% for α-zearalanol, etc.) [6], this hapten-antibody system can be used to develop a reference or 'benchmark' immunoassay. This is valuable for research groups studying ZEN metabolism or for those seeking to validate and compare the performance of new, novel detection methods or other commercial kits, which may have undisclosed or highly variable cross-reactivity profiles [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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